REACTION_CXSMILES
|
[CH3:1][N:2]([N:9]=O)C(N[N+]([O-])=O)=N.[OH-].[K+].[N+:13](=[CH2:15])=[N-:14].[CH:16]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCOCC>[N+:2](=[CH2:1])=[N-:9].[CH:16]1([C:22](=[O:23])[CH:15]=[N+:13]=[N-:14])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2|
|
Name
|
N-methyl-N'-nitro-N-nitroso guanidine
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])N=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
TEA
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 0° for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 18 hrs at 22°
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
A porecipitate forms, it is filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
TEMPERATURE
|
Details
|
The resulting oil is cooled to -78°
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Type
|
TEMPERATURE
|
Details
|
warmed to 22°
|
Type
|
CONCENTRATION
|
Details
|
concentrated with reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C=[N+]=[N-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |